molecular formula C7H7ClN2O2 B2498162 3-Chloro-4-hydroxybenzohydrazide CAS No. 39634-98-5

3-Chloro-4-hydroxybenzohydrazide

Cat. No.: B2498162
CAS No.: 39634-98-5
M. Wt: 186.6
InChI Key: UGUNVMQWBRYTIE-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxybenzohydrazide is an organic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol It is a derivative of benzohydrazide, characterized by the presence of a chloro group at the third position and a hydroxy group at the fourth position on the benzene ring

Mechanism of Action

Mode of Action

The mode of action of 3-Chloro-4-hydroxybenzohydrazide involves its interaction with its targets. It is known that hydrazones can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . This might give some insight into the potential interactions of this compound with its targets.

Biochemical Pathways

It is known that hydrazones can participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-hydroxybenzohydrazide can be synthesized from methyl 3-chloro-4-hydroxybenzoate through a reaction with hydrazine in ethanol under heating conditions . The reaction typically yields the desired product with a yield of around 60% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis from methyl 3-chloro-4-hydroxybenzoate is a scalable process that can be adapted for larger-scale production. The use of ethanol as a solvent and hydrazine as a reagent makes this method relatively straightforward for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dechlorinated benzohydrazides.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Comparison with Similar Compounds

3-Chloro-4-hydroxybenzohydrazide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties. For example, the presence of different substituents on the benzene ring can alter the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

3-chloro-4-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUNVMQWBRYTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl-3-chloro-4-hydroxybenzoate (4.95 g, 25 mmol) was reacted with hydrazine as described for the preparation of intermediate 22b to afford the product as white crystals (3.15 g, 69%). 1H NMR (400 MHz, DMSO-d6, δ in ppm) 10.71 (br s, 1H), 9.64 (br s, 1H), 7.83 (d, J=2.1 Hz, 1H), 7.65 (dd, J=2.1, 8.4 Hz, 1H), 6.99 (d, f=8.4 Hz, 1H), 4.43 (br s, 2H).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 22b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
69%

Synthesis routes and methods II

Procedure details

The above resin (3.0 g) was suspended in CH2Cl2 (20 mL) and 1-hydroxybenzotriazole (0.6 g), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide, hydrochloride (0.9 g) and DMF (10 mL) were added. The mixture was shaken at room temperature for 45 minutes, hydrazine hydrate (300 μL) was added, and the mixture was shaken overnight at room temperature. The resin was successively washed with DMF (3×20 mL) and CH2Cl2 (3×20 mL) to afford resin bound 3-chloro-4-hydroxybenzoic acid hydrazide (Resin—[Building block 1]).
[Compound]
Name
resin
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a sample of methyl 3-chloro-4-hydroxybenzoate (2 g) dissolved in ethanol (50 mL) was added hydrazine (1.8 mL). The reaction was refluxed overnight under nitrogen. Upon cooling the reaction vessel, the desired product crystallized out of solution. The white solid was isolated by filtration. Recrystallization from hot ethanol gave the 3-chloro-4-hydroxybenzoic acid hydrazide in 60% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two

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